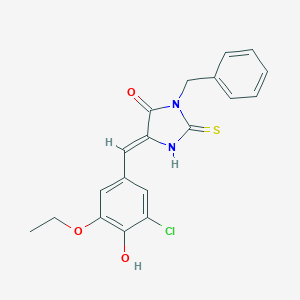
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been studied for its potential as a pharmaceutical agent. It is a member of the imidazolidinone family of compounds, which have been shown to have a variety of biological activities.
作用機序
The mechanism of action of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways within the cell.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone can affect various biochemical and physiological processes within the cell. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
実験室実験の利点と制限
One advantage of using 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential as an anticancer agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective analogs of the compound. This could involve modifying the structure of the compound to improve its activity against cancer cells while reducing its toxicity to normal cells. Another direction for future research is the investigation of the compound's mechanism of action. This could involve identifying the specific enzymes and signaling pathways that are affected by the compound, which could lead to the development of more targeted therapies for cancer. Finally, future research could focus on the development of new methods for delivering the compound to cancer cells, such as through the use of nanoparticles or other targeted delivery systems.
合成法
The synthesis of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been described in the literature. One method involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with benzylamine to form an imine intermediate, which is then reacted with thiourea to form the imidazolidinone ring. The benzyl group is then deprotected to yield the final product.
科学的研究の応用
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C19H17ClN2O3S |
分子量 |
388.9 g/mol |
IUPAC名 |
(5Z)-3-benzyl-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-16-10-13(8-14(20)17(16)23)9-15-18(24)22(19(26)21-15)11-12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3,(H,21,26)/b15-9- |
InChIキー |
IMJWMYWSIOVJCU-DHDCSXOGSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305573.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305574.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)